Azidoethyl-SS-PEG2-Boc

Bioconjugation Drug Delivery PROTAC

Azidoethyl-PEG2-t-Butyl ester (CAS: 2144777-83-1) is a heterobifunctional polyethylene glycol (PEG) linker that integrates an azide group, a cleavable disulfide bond, a PEG2 spacer, and a t-butyl ester-protected carboxyl group within a single molecular scaffold. With a molecular formula of C₁₃H₂₅N₃O₄S₂ and an exact mass of 351.1286 g/mol, the compound enables orthogonal bioconjugation workflows through the combination of click chemistry (CuAAC/SPAAC) at the azide terminus and acid-labile deprotection of the t-butyl ester to expose a free carboxylic acid for amide coupling.

Molecular Formula C13H25N3O4S2
Molecular Weight 351.5 g/mol
Cat. No. B15621694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidoethyl-SS-PEG2-Boc
Molecular FormulaC13H25N3O4S2
Molecular Weight351.5 g/mol
Structural Identifiers
InChIInChI=1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3
InChIKeyHWZBIMRMCUSFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azidoethyl-PEG2-t-Butyl ester: Heterobifunctional Cleavable PEG Linker for Orthogonal Conjugation


Azidoethyl-PEG2-t-Butyl ester (CAS: 2144777-83-1) is a heterobifunctional polyethylene glycol (PEG) linker that integrates an azide group, a cleavable disulfide bond, a PEG2 spacer, and a t-butyl ester-protected carboxyl group within a single molecular scaffold . With a molecular formula of C₁₃H₂₅N₃O₄S₂ and an exact mass of 351.1286 g/mol, the compound enables orthogonal bioconjugation workflows through the combination of click chemistry (CuAAC/SPAAC) at the azide terminus and acid-labile deprotection of the t-butyl ester to expose a free carboxylic acid for amide coupling . The central disulfide bond imparts controlled cleavability under reducing conditions, while the hydrophilic PEG2 spacer enhances aqueous solubility and reduces steric hindrance, positioning this linker as a versatile intermediate for PROTAC synthesis, antibody-drug conjugate (ADC) development, and multifunctional probe construction [1].

Azidoethyl-PEG2-t-Butyl ester Differentiation: Why Azido-PEG2-t-butyl ester or Non-Cleavable Analogs Cannot Replace It


Direct substitution of Azidoethyl-PEG2-t-Butyl ester with structurally similar linkers such as Azido-PEG2-t-butyl ester (lacking the disulfide bond) or Azido-PEG4-t-butyl ester (longer PEG chain) fundamentally alters the functional capabilities and performance of the resulting conjugate. The defining distinction resides in the internal disulfide (-SS-) bond, which confers programmed cleavability under reducing conditions (e.g., intracellular glutathione), a feature entirely absent in non-cleavable analogs . Moreover, the molecular weight difference (351.48 g/mol versus 259.30 g/mol for Azido-PEG2-t-butyl ester) translates to divergent hydrodynamic radii, solubility profiles, and conjugation efficiencies that cannot be compensated by adjusting stoichiometry alone . In PROTAC applications, the disulfide-containing architecture provides a triggerable release mechanism that non-cleavable PEG linkers cannot replicate, directly impacting target protein degradation kinetics and intracellular payload release profiles .

Azidoethyl-PEG2-t-Butyl ester: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Azidoethyl-PEG2-t-Butyl ester vs. Azido-PEG2-t-butyl ester: Cleavable Disulfide Bond Confers Redox-Responsive Release

Azidoethyl-PEG2-t-Butyl ester incorporates a central disulfide (-SS-) bond that is absent in the closely related analog Azido-PEG2-t-butyl ester. This structural difference enables controlled, reductive cleavage of the linker under intracellular glutathione (GSH) concentrations (~1-10 mM), releasing the conjugated payload in a stimulus-responsive manner, whereas the non-cleavable analog remains intact irrespective of redox environment .

Bioconjugation Drug Delivery PROTAC

Azidoethyl-PEG2-t-Butyl ester vs. Azido-PEG4-t-butyl ester: PEG2 Spacer Reduces Steric Hindrance and Hydrodynamic Radius

The PEG2 spacer in Azidoethyl-PEG2-t-Butyl ester (molecular weight 351.48 g/mol) provides a compact linker architecture compared to longer PEG variants such as Azido-PEG4-t-butyl ester (molecular weight ~391.4 g/mol). Shorter PEG linkers have been demonstrated to improve performance in targeted activatable optical imaging probes by minimizing non-specific interactions and enhancing signal-to-background ratios [1]. The reduced chain length directly impacts conjugation efficiency and spatial positioning in PROTAC ternary complex formation .

PROTAC Linker Design Bioconjugation Efficiency ADC

Azidoethyl-PEG2-t-Butyl ester vs. Azido-PEG2-t-butyl ester: Orthogonal Deprotection of t-Butyl Ester vs. Carboxylic Acid Direct Conjugation

Azidoethyl-PEG2-t-Butyl ester provides a t-butyl ester-protected carboxyl group that requires acidic deprotection (e.g., TFA) to expose the free carboxylic acid for amide coupling, enabling orthogonal, stepwise functionalization. In contrast, analogs with free carboxylic acids (e.g., Azido-SS-PEG2-acid) lack this protective strategy, limiting sequential conjugation control and potentially leading to undesired side reactions during multi-step syntheses .

Orthogonal Chemistry PROTAC Synthesis Linker Design

Azidoethyl-PEG2-t-Butyl ester vs. THP-SS-PEG1-t-butyl ester: PEG2 vs. PEG1 Spacer Impacts Solubility and Conformational Flexibility

Compared to THP-SS-PEG1-t-butyl ester, which contains a single ethylene oxide unit (PEG1), Azidoethyl-PEG2-t-Butyl ester incorporates a PEG2 spacer that provides enhanced aqueous solubility and greater conformational flexibility. The additional ethylene oxide unit increases the hydrophilic character of the linker, which may improve conjugate solubility in biological buffers and reduce aggregation propensity .

Drug Delivery Nanoparticle Functionalization PROTAC

Azidoethyl-PEG2-t-Butyl ester: Validated Research and Industrial Application Scenarios


PROTAC Linker for Controlled Intracellular Protein Degradation

Azidoethyl-PEG2-t-Butyl ester is explicitly categorized as a PEG-based PROTAC linker . The cleavable disulfide bond enables intracellular release of the assembled PROTAC complex in the reducing cytoplasmic environment, while the PEG2 spacer provides optimal separation between the E3 ligase ligand and the target protein ligand without introducing excessive flexibility that could compromise ternary complex stability .

Antibody-Drug Conjugate (ADC) Linker-Payload Intermediate

As a cleavable PEG linker containing a disulfide bond, Azidoethyl-PEG2-t-Butyl ester is suitable for ADC development where controlled payload release is required . The azide group enables site-specific conjugation to alkyne-functionalized antibodies via CuAAC or SPAAC click chemistry, while the t-butyl ester can be deprotected post-conjugation to introduce additional functional handles or payloads .

Stepwise Orthogonal Bioconjugation and Multifunctional Probe Synthesis

The combination of a click-ready azide group and a t-butyl ester-protected carboxyl group allows sequential, orthogonal functionalization of biomolecules, surfaces, or nanoparticles . Researchers can first conjugate the linker to an alkyne-modified target via azide-alkyne cycloaddition, followed by acidic deprotection of the t-butyl ester to reveal a carboxylic acid for amide coupling with amine-containing molecules, enabling precise construction of multifunctional probes for imaging, diagnostics, or targeted delivery .

Redox-Responsive Drug Delivery Systems

The internal disulfide bond confers glutathione (GSH)-sensitive cleavability, making Azidoethyl-PEG2-t-Butyl ester particularly valuable for constructing drug delivery systems that release therapeutic payloads specifically within the reducing environment of the cellular cytoplasm or tumor microenvironment [1]. This redox-responsive feature is absent in non-cleavable PEG linkers and provides a mechanistic basis for intracellular-triggered release.

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